![molecular formula C11H12N2O3 B1418891 Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1181458-53-6](/img/structure/B1418891.png)
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate include its molecular weight, melting point, boiling point, and density . More specific properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity can be inferred from its molecular structure .Scientific Research Applications
Antimicrobial Activity
This compound has been tested for its antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus , Enterococcus sp. , and Escherichia coli . It has also shown effectiveness against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus . This broad-spectrum activity makes it a valuable candidate for developing new antimicrobial agents.
Dye Synthesis
The compound has been used in the synthesis of azo dyes . These dyes have applications in coloring textiles, particularly polyesters and polyamides fibers . The vibrant colors and stability of azo dyes make them important in the textile industry.
Pharmaceutical Testing
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is available for purchase as a high-quality reference standard for pharmaceutical testing . This indicates its use in ensuring the quality and consistency of pharmaceutical products.
Chemical Research
In chemical research, this compound serves as a reactant in various synthetic pathways. It’s involved in the study of heterocyclic chemistry , which is crucial for the development of new drugs and materials .
Mechanism of Action
Mode of action
The mode of action would depend on the specific biological target. For example, some pyridine derivatives are known to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Pyridine derivatives have been implicated in a variety of pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyridine derivatives, for example, are often well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects would depend on the specific biological targets and pathways affected. Some pyridine derivatives, for example, have anti-inflammatory effects .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its interactions with its targets, and its metabolism and excretion .
properties
IUPAC Name |
ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFRKRSUQADCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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